2-(difluoromethyl)-5-ethynylpyridine
Description
Contextualization within Organofluorine Chemistry and Pyridine (B92270) Scaffolds
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical research, particularly in the life sciences. cas.cnwikipedia.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cnsigmaaldrich.com The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and enhancing metabolic stability and bioavailability of drug candidates. nih.gov
Pyridine rings are fundamental heterocyclic structures found in a vast array of natural products, pharmaceuticals, and agrochemicals. uni-muenster.denih.gov The combination of a pyridine scaffold with a difluoromethyl group creates a molecule with potentially enhanced biological activity and favorable pharmacokinetic properties. The further addition of an ethynyl (B1212043) group (-C≡CH) provides a reactive handle for a variety of chemical transformations, making 2-(difluoromethyl)-5-ethynylpyridine a highly valuable and versatile building block in synthetic chemistry. frontierspecialtychemicals.com
Academic Significance in Synthetic Building Blocks and Research Tools
The academic significance of this compound lies in its utility as a synthetic building block. sigmaaldrich.comnih.gov Its structure allows for the strategic introduction of both a difluoromethyl group and an ethynyl group into more complex molecules. The ethynyl group, in particular, can participate in a wide range of chemical reactions, including click chemistry, Sonogashira coupling, and cyclization reactions, enabling the construction of diverse molecular architectures.
Researchers utilize such building blocks to synthesize novel compounds for various applications. The pyridine core, functionalized with these specific groups, is a key feature in the design of new ligands for catalysis, advanced materials, and, most notably, new drug candidates. The ability to precisely place the difluoromethyl and ethynyl groups on the pyridine ring is crucial for fine-tuning the properties of the final products. uni-muenster.de
Below is a data table summarizing the key properties of this compound and its constituent functional groups.
| Property | Value/Description |
| Chemical Formula | C8H5F2N |
| Molecular Weight | 153.13 g/mol chemscene.com |
| Key Functional Groups | Difluoromethyl (-CHF2), Ethynyl (-C≡CH), Pyridine Ring |
| CAS Number | 1211540-64-5 chemscene.com |
Detailed Research Findings
Recent research has highlighted the importance of regioselectivity in the functionalization of pyridine rings. The precise placement of the difluoromethyl group at either the meta or para position relative to the nitrogen atom can be critical for the biological efficacy of a molecule. uni-muenster.de While methods for direct C-H difluoromethylation of pyridines are advancing, the use of pre-functionalized building blocks like this compound offers a reliable and predictable route to desired structures. nih.gov
The synthesis of such specialized building blocks is a key area of research. For instance, the synthesis of various fluorinated pyridine derivatives often involves multi-step processes, starting from more common pyridine precursors. The development of efficient synthetic routes to compounds like this compound is crucial for making them readily available for broader research applications.
The table below presents data on related fluorinated pyridine building blocks, illustrating the variety of structures being explored in the field.
| Compound Name | CAS Number | Key Features |
| 2-(Trifluoromethyl)-5-ethynylpyridine | 379670-42-5 | Trifluoromethyl group, ethynyl group |
| 5-Ethynyl-2-(trifluoromethyl)pyridine | 1196155-24-4 | Trifluoromethyl group, ethynyl group |
| 2-Ethynyl-5-fluoro-3-methylpyridine | 1372103-93-9 | Fluoro group, ethynyl group, methyl group |
| 2-Ethynyl-3-fluoro-5-methylpyridine | 1372103-91-7 | Fluoro group, ethynyl group, methyl group |
Structure
3D Structure
Properties
CAS No. |
1211540-64-5 |
|---|---|
Molecular Formula |
C8H5F2N |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2N/c1-2-6-3-4-7(8(9)10)11-5-6/h1,3-5,8H |
InChI Key |
FXTGUIJWLBREIU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 5 Ethynylpyridine and Its Analogues
Strategies for Ethynylation at the Pyridine (B92270) 5-Position
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction)
The Sonogashira reaction is a cornerstone of C(sp²)–C(sp) bond formation and is widely used for the ethynylation of aryl and heteroaryl halides. libretexts.orgwikipedia.org The reaction couples a terminal alkyne with a vinyl or aryl halide, such as a 5-halo-2-(difluoromethyl)pyridine, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org
The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the carbon-halogen bond of the pyridine derivative. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive than the terminal alkyne itself. A subsequent transmetalation step transfers the acetylide group from copper to the palladium complex. The final step is reductive elimination, which forms the desired ethynylated pyridine product and regenerates the palladium(0) catalyst. libretexts.org
Reaction conditions are generally mild, often proceeding at room temperature, and utilize an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org While highly effective, a common side reaction is the Glaser coupling, which leads to the undesired homocoupling of the terminal alkyne to form a diyne. This can be mitigated by running the reaction under an inert atmosphere or by using copper-free Sonogashira protocols. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling
| Pyridine Substrate | Alkyne Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| 5-Iodopyridine Derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF |
| 5-Bromopyridine Derivative | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Diethylamine | DMF |
| 5-Iodopyrimidine Nucleotide | Propargylamine | Palladium Catalyst | Not Specified | Not Specified | Not Specified |
This table presents generalized conditions based on typical Sonogashira reactions. Specific yields and reaction times depend on the exact nature of the substrates and catalysts. libretexts.orgnih.gov
Metallized Acetylene (B1199291) Derivatives in Pyridine Functionalization
An alternative to in situ activation of the alkyne with copper involves the use of pre-formed metallized acetylene derivatives. These powerful nucleophiles can react with electrophilic pyridine precursors. For instance, lithium acetylides or Grignard reagents of acetylene can be used to displace a leaving group (like a halide) from the 5-position of the pyridine ring.
This approach can also be applied to the direct functionalization of the pyridine C-H bond. Direct metallation of pyridine itself is challenging due to the electron-deficient nature of the ring and the acidity of protons at various positions. However, specialized reagents like "Lochmann-Schlosser bases" (a mixture of an alkyllithium and a potassium alkoxide) can achieve metallation. rsc.org The resulting pyridyl anion can then, in principle, be reacted with an electrophilic source of the ethynyl (B1212043) group. The functionalization of pyridine rings through the reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, represents another pathway to construct substituted pyridines. illinois.edu
Approaches to Difluoromethylation at the Pyridine 2-Position
The difluoromethyl (CF₂H) group is of significant interest in medicinal and agricultural chemistry, acting as a bioisostere for hydroxyl, thiol, or N-oxide groups and modulating a molecule's physicochemical properties. nih.govuni-muenster.dersc.org Introducing this group at the 2-position of a pyridine ring can be accomplished either by building the ring from a difluoromethylated precursor (de novo synthesis) or by adding the group to a pre-formed pyridine ring (late-stage functionalization).
De Novo Synthesis from Commodity Chemicals
De novo synthesis involves the construction of the pyridine ring itself from acyclic starting materials. This strategy offers excellent control over the position of substituents, as they are incorporated into the building blocks before ring formation. Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, can be adapted for this purpose. illinois.edu
To synthesize a 2-(difluoromethyl)pyridine, one of the starting components would need to contain the difluoromethyl group. For example, a β-ketoester bearing a difluoromethyl group could be condensed with other appropriate fragments to build the pyridine ring with the CF₂H group precisely positioned. While this approach is powerful for creating highly functionalized pyridines, it can be limited by the availability of the required fluorinated starting materials. illinois.edu
Late-Stage Difluoromethylation Strategies
Late-stage functionalization, the introduction of a functional group onto a complex molecule at a late stage of its synthesis, is a highly valuable strategy. rsc.orgcancer.gov For difluoromethylation, this avoids the need to carry sensitive fluorinated groups through multi-step syntheses. Metal-based methods have been developed that can transfer a CF₂H unit to C(sp²) positions, including those on pyridine rings. rsc.org For example, the catalytic decarbonylative difluoromethylation of an aroyl chloride using a palladium catalyst and a zinc-based difluoromethylating agent can be an effective method. rsc.org
Another approach involves the temporary dearomatization of the pyridine ring. This activates the ring, allowing it to react with reagents containing difluoromethyl groups. After the reaction, the ring rearomatizes to yield the functionalized pyridine. uni-muenster.de This strategy has been successfully used for the site-selective introduction of the difluoromethyl group onto pyridine-containing drugs. uni-muenster.de
Radical Difluoromethylation Processes
Radical chemistry provides a powerful toolkit for C-H functionalization, and this has been extended to difluoromethylation. rsc.org These processes involve the generation of the difluoromethyl radical (•CF₂H), which is then used to functionalize a heteroaromatic substrate like pyridine. nih.gov The •CF₂H radical can be generated from various precursors, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one or by using bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride (B1165640). nih.gov
The reaction of the •CF₂H radical with pyridines often proceeds via a Minisci-type mechanism, where the nucleophilic radical attacks the electron-deficient pyridine ring. rsc.org The regioselectivity of this addition can be controlled. For instance, by first converting the pyridine into an oxazino pyridine intermediate, the radical attack can be directed specifically to the meta-position. Subsequent treatment with acid can switch the selectivity to the para-position. nih.govnih.gov Silver-mediated protocols using TMSCF₂H as the radical source have also been developed, offering a general platform for the radical difluoromethylation of a wide array of substrates. nih.gov
Table 2: Selected Reagents for Radical Difluoromethylation of Heteroarenes
| Reagent/Precursor | Initiation Method | Comments |
|---|---|---|
| Zn(SO₂CF₂H)₂ (DFMS) | Radical Process | Effective for innate difluoromethylation of heteroarenes under mild conditions. |
| 2,2-difluoro-2-iodo-1-phenylethan-1-one | Photoreactor (Irradiation) | Used for meta-C-H difluoromethylation of oxazino pyridine intermediates. nih.gov |
| Difluoroacetic Anhydride / Urea·H₂O₂ | Thermal Homolysis | In situ generation of bis(difluoroacetyl) peroxide, a source for •CF₂H. nih.gov |
| TMSCF₂H | Silver-mediation (e.g., AgF, AgNO₃) | Enables radical difluoromethylation of various substrates, including heteroarenes. nih.gov |
This table summarizes various reagents used to generate the difluoromethyl radical for subsequent reaction with aromatic and heteroaromatic systems. nih.govnih.govcas.cn
Difluoromethylation of Pyridine Derivatives with Specific Reagents
The direct C-H difluoromethylation of pyridines presents an efficient route to these valuable compounds, but achieving regioselectivity, especially at the meta-position, has been a persistent challenge. nih.govresearchgate.net Recently, a novel strategy has been developed that utilizes temporary dearomatization to form oxazino-pyridine intermediates, which can then undergo site-selective difluoromethylation. researchgate.netuni-muenster.de
This method allows for a switchable regioselectivity between the meta and para positions relative to the pyridine nitrogen. nih.gov For meta-difluoromethylation, an oxazino-pyridine intermediate, easily formed from a parent pyridine, undergoes a radical reaction. researchgate.net In contrast, para-selectivity is achieved by treating the oxazino-pyridine with an acid, which transforms it in situ into a pyridinium (B92312) salt that is then susceptible to para-functionalization. nih.gov This approach is notable for its use of mild conditions and commercially available reagents, making it suitable for the late-stage functionalization of complex molecules. thieme-connect.comuni-muenster.de
A general procedure for meta-difluoromethylation involves reacting an oxazino pyridine with 2,2-difluoro-2-iodo-1-phenylethan-1-one as the difluoromethyl source in the presence of a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and an acid co-catalyst, irradiated with light for 24 hours. nih.gov For para-difluoromethylation, the key reagent is bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride and urea-hydrogen peroxide, which reacts with the pyridinium salt formed from the oxazino pyridine and camphorsulfonic acid (CSA). thieme-connect.comnih.gov
Table 1: Reagents for Regioselective Difluoromethylation of Pyridine Intermediates
| Target Position | Pyridine Intermediate | Specific Reagent (•CF₂H Source) | Key Conditions | Reference |
|---|---|---|---|---|
| meta | Oxazino Pyridine | 2,2-difluoro-2-iodo-1-phenylethan-1-one | TMP, HOAc, CH₃CN, light irradiation | researchgate.netnih.gov |
| para | Pyridinium Salt (from Oxazino Pyridine) | Bis(difluoroacetyl) peroxide | (±)-CSA, Acetone, 0 °C | thieme-connect.comnih.gov |
Convergent and Sequential Synthetic Routes for 2-(Difluoromethyl)-5-Ethynylpyridine
The synthesis of the specific target molecule, this compound, can be envisioned through both convergent and sequential strategies, leveraging established catalytic reactions.
Convergent Synthesis: A convergent approach involves the separate synthesis of two key fragments, which are then combined in a final step.
Fragment 1 Synthesis: Preparation of a 5-halo-2-(difluoromethyl)pyridine, such as 5-bromo-2-(difluoromethyl)pyridine. This could be achieved by applying the meta-difluoromethylation protocols described previously to a 3-bromopyridine (B30812) substrate.
Fragment 2 Synthesis: Preparation of a suitable terminal alkyne, such as trimethylsilylacetylene (B32187) or ethynylmagnesium bromide.
Coupling: The two fragments are coupled using a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Sequential Synthesis: A sequential, or linear, approach involves modifying a single starting material in a stepwise fashion.
Starting Material: A di-halogenated pyridine, such as 2-chloro-5-bromopyridine, serves as a versatile starting point.
First Functionalization (Ethynylation): Taking advantage of the differential reactivity of the C-Br and C-Cl bonds, a selective Sonogashira coupling can be performed at the more reactive C-Br bond at the 5-position to install the ethynyl group. nih.gov
Second Functionalization (Difluoromethylation): The remaining chloro group at the 2-position can then be replaced with the difluoromethyl group. This can be accomplished through various transition-metal-catalyzed cross-coupling reactions using a difluoromethyl source.
Catalytic Methods in the Synthesis of Fluorinated Pyridines
Catalysis is central to modern organic synthesis, providing efficient and selective pathways for constructing complex molecules like fluorinated pyridines.
Transition metals, particularly palladium and copper, are extensively used in the synthesis of organofluorine compounds. nih.gov These methods often rely on the C-H activation of a pyridine ring or cross-coupling reactions with fluorinated building blocks. nih.govrsc.org
Palladium-catalyzed reactions are highly versatile. For instance, Suzuki coupling reactions can be used to form C-C bonds between a halogenated pyridine and a boronic acid derivative, allowing for the construction of highly substituted pyridine cores. nih.gov By carefully selecting the palladium catalyst and reaction conditions, exquisite chemoselectivity can be achieved, allowing for the stepwise functionalization of poly-halogenated pyridines. nih.gov Copper-catalyzed reactions are also prominent, often being a more economical choice. nih.gov Copper catalysis is effective in promoting reactions such as the trifluoromethylthiolation of pyridine derivatives. nih.gov It has also been used for the C-H difluoroalkylation of aldehyde hydrazones. tandfonline.com
Table 2: Examples of Transition Metal-Catalyzed Reactions for Fluorinated Pyridine Synthesis
| Metal Catalyst | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Palladium | Suzuki Cross-Coupling | 5-bromo-2-chloropyridin-3-yl fluorosulfate (B1228806) | Chemoselective C-C bond formation, preserving the chloro and fluorosulfate groups. | nih.gov |
| Copper | C-H Trifluoromethylthiolation | Benzamide derivatives | Introduction of SCF₃ group at the ortho-position. | nih.gov |
| Palladium | C-H Fluorination | (Hetero)aryl triflates | Direct aromatic C-H fluorination with electrophilic fluorinating reagents. | nih.gov |
| Copper | Radical Fluorine-Atom Transfer | Inactivated Alkenes | 1,2-aminofluorosulfonylation using a pyridine N-oxide ligand. | acs.org |
Visible-light photoredox catalysis has emerged as a powerful and eco-friendly tool for generating radical species under mild conditions. bohrium.com This approach is particularly effective for difluoromethylation reactions. The general mechanism involves a photocatalyst that, upon excitation by visible light (e.g., blue or red LEDs), initiates a single-electron transfer process with a suitable difluoromethyl radical precursor, such as difluoromethanesulfonyl chloride (HCF₂SO₂Cl). bohrium.comnih.gov
This method avoids the need for harsh reagents or high temperatures and displays broad functional group tolerance. bohrium.comnih.gov It has been successfully applied to the difluoroalkylation of pyridine N-oxides, where the N-oxide group serves to activate the pyridine ring towards radical attack. tandfonline.com Furthermore, photoredox catalysis can be coupled with copper catalysis to achieve novel transformations, such as the regioselective vicinal difunctionalization of alkenes. youtube.com
Table 3: Photoredox Catalysis in Difluoromethylation
| Catalyst System | Radical Precursor | Reaction Type | Substrate Example | Reference |
|---|---|---|---|---|
| Iridium or Ruthenium photocatalyst | HCF₂SO₂Cl | Intramolecular difluoromethylation-cyclization | N-Benzylacrylamides | bohrium.comnih.gov |
| Photocatalyst (unspecified) | Ethyl 2-bromo-2,2-difluoroacetate | Regioselective C2- or C4-difluoroalkylation | Pyridine N-oxides | tandfonline.com |
| Pyridinium reagent | 1-((N-(difluoromethyl)-4-methylphenyl)-sulfonamido)pyridin-1-ium trifluoromethanesulfonate | Direct N(Ts)CF₂H installation | (Hetero)arenes and alkenes | nih.gov |
| Copper catalyst with red-light photosensitizer | CF₃ source and sulfinate salt | Vicinal carbotrifluoromethylation | Alkenes (styrenes) | youtube.com |
Stereoselective Synthesis of Fluorinated Pyridine Derivatives
The synthesis of chiral molecules containing fluorine requires precise control over stereochemistry. While this compound itself is achiral, methods for the stereoselective synthesis of related fluorinated derivatives are of high importance for creating new therapeutic agents.
A significant achievement in this area is the palladium(II)-catalyzed diastereoselective fluorination of unactivated β-methylene C(sp³)–H bonds in α-amino acid derivatives. acs.org This method utilizes a bidentate directing group attached to the amino acid nitrogen to guide the palladium catalyst to a specific C-H bond. The subsequent fluorination occurs via an inner-sphere mechanism, leading to the formation of β-fluorinated α-amino acids with high diastereoselectivity. Mechanistic studies suggest that the reaction proceeds through the formation of a palladacycle intermediate, followed by rapid C-F reductive elimination from a high-valent palladium(IV)-fluoride species. acs.org This strategy demonstrates how transition metal catalysis can be harnessed to achieve challenging site- and stereoselective C-F bond formations on complex scaffolds.
Table of Mentioned Compounds
Reactivity and Reaction Mechanisms of 2 Difluoromethyl 5 Ethynylpyridine
Reactions Involving the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition and cycloaddition reactions. Its terminal position allows for reactions typical of acetylenes, modified by the electronic influence of the difluoromethyl-substituted pyridine (B92270) ring.
Alkyne-Azide Cycloaddition (Click Chemistry)
The terminal alkyne of 2-(difluoromethyl)-5-ethynylpyridine is a suitable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to yield the 1,4-disubstituted triazole product exclusively. This methodology is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for applications in medicinal chemistry and materials science.
The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for the synthesis of triazoles. This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. While not directly involving this compound as the alkyne component, this method is a key strategy in bioconjugation where the toxicity of copper is a concern. The high reactivity in SPAAC is driven by the release of ring strain in the cyclooctyne upon cycloaddition.
| Reaction Type | Catalyst | Key Features | Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High regioselectivity, mild conditions, high yield | 1,4-disubstituted 1,2,3-triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain-driven) | Copper-free, bioorthogonal | 1,2,3-triazole |
Cycloaddition Reactions
Beyond the well-known azide-alkyne cycloaddition, the ethynyl group of this compound can participate in other types of cycloaddition reactions, such as [4+2] Diels-Alder and [3+2] dipolar cycloadditions. In these reactions, the ethynyl group can act as a dienophile or a dipolarophile, reacting with a suitable diene or 1,3-dipole, respectively, to form cyclic adducts. The electron-withdrawing nature of the pyridine ring can enhance the dienophilic character of the alkyne, facilitating its reaction with electron-rich dienes. These reactions provide access to a diverse range of carbocyclic and heterocyclic systems.
General Addition Reactions (e.g., Hydration, Hydroamination)
The ethynyl group of this compound is susceptible to various addition reactions. For instance, the hydration of the alkyne, typically catalyzed by mercury or other transition metal salts, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone at the 5-position of the pyridine ring.
Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers a direct route to enamines and imines. This transformation can be catalyzed by various transition metals and provides an atom-economical way to introduce nitrogen-containing functionalities. The regioselectivity of the addition would be influenced by the nature of the catalyst and the electronic properties of the ethynylpyridine.
Reactions Involving the Difluoromethyl Group
The difluoromethyl (CF2H) group, while generally considered to be relatively inert, can undergo specific chemical transformations and influences the reactivity of the pyridine ring. Its strong electron-withdrawing character deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.
Modifications and Derivatizations of the Difluoromethyl Moiety
Direct chemical modification of the difluoromethyl group on an aromatic ring is challenging due to the high strength of the C-F bonds. However, derivatization strategies often focus on reactions involving the C-H bond of the CF2H group. Deprotonation of this acidic proton can generate a difluoromethyl anion, which can then react with various electrophiles. This approach, however, requires strong bases and careful control of reaction conditions to avoid side reactions.
More commonly, the introduction of the difluoromethyl group onto the pyridine ring is achieved through methods like direct C-H difluoromethylation using radical precursors. Recent advancements have enabled the site-selective introduction of the CF2H group at the meta- or para-positions of pyridines through the use of oxazino pyridine intermediates, which can then undergo radical difluoromethylation.
Hydrolytic Reactivity Studies on Difluoromethylated Heterocycles
The difluoromethyl (CF₂H) group is of significant interest in medicinal and agricultural chemistry, partly because it is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. nih.gov This functionality is generally characterized by high chemical stability, which is a prerequisite for its incorporation into bioactive molecules. While specific hydrolytic studies on this compound are not extensively detailed in the literature, the general stability of the aryl-CF₂H bond can be inferred from its widespread use in drug candidates and agrochemicals. nih.govuni-muenster.de
The stability of the C-CF₂H bond is attributed to the high strength of the carbon-fluorine bond. Unlike trihalomethyl groups such as -CCl₃, the difluoromethyl group is not typically susceptible to hydrolysis under standard physiological or environmental conditions. Its incorporation into aromatic systems, including pyridines, is often pursued to enhance metabolic stability. rsc.org The synthesis of N-difluoromethylated pyridines, for example, involves a process of N-alkylation followed by in situ hydrolysis of an ester and decarboxylation, which highlights the robustness of the N-CF₂H bond once formed. rsc.org Similarly, methods for creating aryl-CF₂H moieties are designed to yield stable final products. nih.govnih.govrsc.org The primary reactivity of the CF₂H group is centered on the acidity of its hydrogen atom, which allows it to form hydrogen bonds, rather than undergoing hydrolytic cleavage. nih.govrsc.org
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen atom and the electronic effects of the difluoromethyl and ethynyl substituents. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which generally deactivates it towards electrophilic attack and activates it for nucleophilic substitution. quimicaorganica.org
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS)
Pyridine is significantly less reactive towards electrophiles than benzene. quimicaorganica.org Electrophilic attack is further disfavored by the fact that under many reaction conditions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, leading to a highly deactivated pyridinium (B92312) cation. When the reaction does occur, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.org
In this compound, the C2-position is occupied. The difluoromethyl group is strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack. Therefore, any electrophilic substitution would be expected to occur under harsh conditions, primarily at the C3 position, which is the least deactivated position available. Methods to enhance reactivity, such as conversion to the corresponding pyridine-N-oxide, could potentially facilitate substitution at the C4 position. youtube.com
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position. wikipedia.orgyoutube.com The stability of the intermediate Meisenheimer complex is enhanced in these cases because a resonance structure can be drawn where the negative charge is localized on the electronegative nitrogen atom. stackexchange.com
The presence of the strongly electron-withdrawing difluoromethyl group at the C2 position significantly activates the pyridine ring for SNAr. While this compound itself does not have a leaving group for a typical SNAr reaction, its reactivity pattern is informative. If a leaving group (e.g., a halogen) were present, particularly at the 4- or 6-positions, the molecule would be highly activated for displacement by nucleophiles. The activation by pyridinium motifs, which are potent electron-withdrawing groups, facilitates SNAr reactions effectively. researchgate.net The classic Chichibabin reaction, involving the amination of pyridine with sodium amide, is a notable example of nucleophilic substitution on the pyridine ring itself, targeting the ortho (C2/C6) and para (C4) positions. wikipedia.orgyoutube.com
| Position | Reaction Type | Predicted Reactivity | Reasoning |
|---|---|---|---|
| C3 | Electrophilic (EAS) | Most likely site, but very low reactivity | Least deactivated position for EAS on a highly deactivated ring. quimicaorganica.org |
| C4 | Nucleophilic (SNAr) | Activated | Para position relative to the deactivating nitrogen and meta to the -CF₂H group. A leaving group at this position would be readily substituted. stackexchange.com |
| C6 | Nucleophilic (SNAr) | Activated | Ortho position relative to the deactivating nitrogen. A leaving group at this position would be readily substituted. youtube.comstackexchange.com |
Dearomatization and Hydrogenation Processes
Dearomatization
Dearomatization reactions convert flat aromatic precursors into three-dimensional saturated or partially saturated structures. nih.govresearchgate.net Due to the inherent stability of the aromatic system, dearomatization of pyridines is thermodynamically unfavorable and typically requires activation of the ring. nih.gov A common strategy involves reacting the pyridine nitrogen with an electrophile to form a pyridinium salt. This greatly enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles (such as hydrides), leading to dihydropyridine intermediates. nih.govresearchgate.net
For an electron-deficient molecule like this compound, direct dearomatization is challenging. However, N-alkylation or N-acylation would generate a pyridinium salt that could be reduced to a dihydropyridine. For pyridines bearing electron-withdrawing groups, specialized methods, sometimes employing carbodication Lewis acids, have been developed to achieve reductive dearomatization. researchgate.net
Hydrogenation
The catalytic hydrogenation of pyridines to the corresponding piperidines is a fundamental transformation. liverpool.ac.uk However, the aromaticity and potential for the nitrogen atom to act as a catalyst poison make this a challenging reaction, often requiring harsh conditions (high pressure and temperature) or specialized catalysts. researchgate.netnih.gov
The ethynyl group in this compound is also susceptible to hydrogenation. Depending on the catalyst and conditions, it is possible to achieve selective reduction.
Selective hydrogenation of the alkyne: Catalysts like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) are known for the semi-hydrogenation of alkynes to cis-alkenes. Further reduction to an ethyl group can be achieved with catalysts like Pd/C. It is possible to selectively reduce the ethynyl group while leaving the pyridine ring intact. acs.org
Hydrogenation of the pyridine ring: Complete saturation of the pyridine ring to a piperidine ring typically requires more robust catalysts such as PtO₂, Rhodium on carbon, or Rh₂O₃ under hydrogen pressure. liverpool.ac.ukresearchgate.netresearchgate.net Some modern iridium-based catalysts can perform this transformation under milder ionic hydrogenation conditions, which have been shown to tolerate sensitive functional groups, including alkynes. chemrxiv.orgchemrxiv.org
| Catalyst | Hydrogen Source | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) | H₂ gas (50-70 bar) | Glacial acetic acid | Effective for a range of substituted pyridines. | researchgate.netresearchgate.net |
| Rh₂O₃ | H₂ gas (5 bar) | 40 °C, TFE solvent | Operates under mild conditions with a broad substrate scope. | liverpool.ac.ukresearchgate.net |
| [Ir-OMs] Complex | H₂ gas (50 bar) | 25 °C, Brønsted acid activation | Ionic hydrogenation mechanism; tolerates reducible groups like alkynes. | chemrxiv.orgchemrxiv.org |
| Rh/KB | Electrocatalytic (H₂O) | Ambient temp/pressure | Electrochemical method avoiding H₂ gas and acidic additives. | nih.gov |
Coordination Chemistry and Ligand Properties
Pyridine and its derivatives are classic ligands in coordination chemistry, binding to metal centers via the lone pair of electrons on the nitrogen atom. wikipedia.orgjscimedcentral.com The coordination properties of this compound are influenced by both the pyridine nitrogen and the ethynyl moiety.
The difluoromethyl group at the C2-position is sterically hindering and strongly electron-withdrawing. This reduces the basicity (and thus the σ-donating ability) of the pyridine nitrogen compared to unsubstituted pyridine. Despite this, coordination to a variety of transition metals is expected. The coordination chemistry of pyridines bearing trifluoromethyl groups has been explored, demonstrating that these electron-deficient ligands can form stable complexes with lanthanides and other metals. acs.orgnih.gov
The ethynyl group at the C5 position introduces additional coordination possibilities. The molecule can act as:
A monodentate N-donor ligand: This is the most straightforward coordination mode, forming complexes typical of substituted pyridines. wikipedia.org
A bridging ligand: The π-system of the alkyne can coordinate to a second metal center, or the terminal acetylenic C-H bond can be deprotonated to form an acetylide, which can then bridge two metal centers. Substituted ethynylpyridine ligands have been used to synthesize mixed-ligand copper(I) complexes where the electronic properties are tuned by the substituents on the ethynylpyridine moiety. kaust.edu.sa The HOMO density in such complexes is often delocalized on the ethynylpyridine ligand, indicating its significant electronic participation. kaust.edu.sa
The combination of the pyridine nitrogen and the ethynyl group allows this compound to be a versatile ligand for constructing mono- or polynuclear metal complexes and coordination polymers. kaust.edu.samdpi.com
Derivatization and Functionalization of 2 Difluoromethyl 5 Ethynylpyridine
Formation of Complex Molecular Scaffolds
The strategic positioning of the difluoromethyl and ethynyl (B1212043) groups on the pyridine (B92270) ring makes 2-(difluoromethyl)-5-ethynylpyridine an ideal starting material for the synthesis of diverse and complex molecular frameworks. The ethynyl group, in particular, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most powerful methods for elaborating the structure of this compound is through Sonogashira coupling . This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. libretexts.orgorganic-chemistry.orgmdpi.com In the context of this compound, the terminal alkyne can be coupled with a wide array of functionalized aryl or heteroaryl halides to generate extended π-conjugated systems. These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the efficiency of these couplings, even allowing for reactions to proceed at room temperature. nih.gov
Furthermore, the ethynyl group can participate in various cycloaddition reactions to construct cyclic and heterocyclic scaffolds. For instance, [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed to synthesize 1,2,3-triazoles. hongtide.comnih.govchemie-brunschwig.ch This reaction is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer. Other cycloaddition reactions, such as [2+2] and [5+2] cycloadditions, offer pathways to other ring systems like cyclobutanes and dihydroazepines, respectively. libretexts.orgnih.gov
Strategies for Introducing Additional Functionalities via Ethynyl Linkage
The ethynyl group of this compound provides a direct and reliable point of attachment for a diverse range of functional groups, significantly expanding the chemical space accessible from this starting material.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile strategy for introducing new functionalities. hongtide.comnih.govchemie-brunschwig.ch By reacting this compound with various organic azides, a library of 1,2,3-triazole-containing compounds can be readily synthesized. This method is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. For example, azides bearing fluorescent dyes or biotin (B1667282) tags can be "clicked" onto the pyridine core, facilitating applications in chemical biology for the detection and localization of biomolecules. nih.govsdu.dk
Sonogashira Coupling: As mentioned previously, Sonogashira coupling is not only a tool for building complex scaffolds but also a prime strategy for introducing functionalized aryl and heteroaryl moieties. libretexts.orgmdpi.comntu.edu.tw The reaction conditions can be tuned to be compatible with a variety of sensitive functional groups on the coupling partner, allowing for the late-stage introduction of diversity into the molecular structure.
The following table summarizes representative reactions for functionalizing the ethynyl group:
| Reaction Type | Reagents and Conditions | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkynes |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazoles |
| [2+2] Cycloaddition | Alkene/Ketene, Light or Heat | Cyclobutanes/Cyclobutenes |
| [5+2] Cycloaddition | Vinylcyclopropane/oxidopyrylium ylide, Metal catalyst | Seven-membered rings |
Functionalization through the Difluoromethyl Group
The difluoromethyl (CHF₂) group is an increasingly important substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. While direct functionalization of the CHF₂ group can be challenging, several methods have been developed.
One approach involves the deprotonation of the difluoromethyl group using a strong base, such as a lithiated base, to generate a difluorinated carbanion. acs.org This nucleophilic species can then be trapped with various electrophiles to introduce new substituents at the difluoromethylated carbon. For instance, reaction with silylating agents can yield silylated derivatives, which can be further functionalized. acs.org
Another strategy involves leveraging the difluoromethyl group to influence reactions on the pyridine ring or to act as a precursor for other functional groups. While less common, oxidative or reductive transformations of the CHF₂ group under specific conditions could provide access to other functionalities. The development of new reagents, such as difluoromethyl 2-pyridyl sulfone, has also expanded the toolbox for reactions involving the introduction of difluoromethylated moieties, which could potentially be applied in reverse to functionalize a pre-existing CHF₂ group. acs.org
Regioselective Functionalization of the Pyridine Core
The pyridine ring itself is a site for further functionalization, and the existing substituents can direct the regioselectivity of these reactions. The electron-withdrawing nature of both the difluoromethyl group and the ethynyl group influences the reactivity of the pyridine ring towards nucleophilic and electrophilic attack.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new substituents onto the pyridine core without the need for pre-installed leaving groups. nih.govacs.org Transition-metal catalyzed reactions can selectively activate specific C-H bonds. For pyridines, functionalization often occurs at the positions ortho or para to the nitrogen atom. nih.gov In the case of this compound, the positions C-4 and C-6 would be potential sites for such reactions. The development of methods for selective C-4 functionalization of pyridines via heterocyclic phosphonium (B103445) salts offers a promising avenue for derivatization. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups can activate the pyridine ring towards nucleophilic aromatic substitution. If a suitable leaving group, such as a halogen, were present on the ring, it could be displaced by a variety of nucleophiles. A sequence involving C-H fluorination followed by SNAr offers a modern approach to installing a wide range of functional groups. nih.gov
Recent advances have also demonstrated methods for the regioselective introduction of a difluoromethyl group at the meta- or para-position of pyridines, which could potentially be adapted for the further functionalization of the this compound core. thieme-connect.com
Theoretical and Computational Studies of 2 Difluoromethyl 5 Ethynylpyridine
Quantum Chemical Calculations of Electronic Structure and Stability
The electronic structure of 2-(difluoromethyl)-5-ethynylpyridine is characterized by the aromatic pyridine (B92270) ring, the electron-withdrawing difluoromethyl group (-CHF2), and the π-system of the ethynyl (B1212043) group (-C≡CH). The nitrogen atom in the pyridine ring and the fluorine atoms in the difluoromethyl group are expected to significantly influence the electron distribution within the molecule. The difluoromethyl group, being a strong electron-withdrawing group, would lower the energy of the molecular orbitals and is anticipated to decrease the electron density on the pyridine ring. This would, in turn, affect the molecule's stability and reactivity.
The stability of this compound can be computationally assessed by calculating its heat of formation and atomization energy. While specific values are not available, it is expected to be a thermodynamically stable molecule.
Density Functional Theory (DFT) Studies on Reactivity and Catalysis
Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity of molecules and understanding their role in catalytic processes. rsc.orgresearchgate.net For this compound, DFT calculations would be crucial in mapping the electron density and identifying sites susceptible to electrophilic or nucleophilic attack.
The ethynyl group's terminal hydrogen is acidic and can act as a hydrogen bond donor. ruc.dknih.govresearchgate.net The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a primary hydrogen bond acceptor. ruc.dknih.govresearchgate.net The π-systems of the pyridine ring and the ethynyl group can also participate in π-stacking and other non-covalent interactions. ruc.dknih.govresearchgate.net
The presence of the electron-withdrawing difluoromethyl group would likely enhance the acidity of the terminal ethynyl hydrogen, making it a better hydrogen bond donor. Conversely, it would reduce the basicity of the pyridine nitrogen, making it a weaker hydrogen bond acceptor. These modifications to the molecule's electronic landscape would have a direct impact on its reactivity and its potential to act as a ligand in catalytic systems.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, computational spectroscopy would predict characteristic vibrational frequencies for its functional groups. Based on studies of 2-ethynylpyridine (B158538), the ≡C-H stretching vibration is expected near 3300 cm⁻¹, and the C≡C stretching vibration around 2120 cm⁻¹. ruc.dknih.govresearchgate.net The formation of hydrogen bonds involving the ethynyl group would lead to a significant red shift (a decrease in wavenumber) of the ≡C-H stretching frequency. ruc.dknih.gov The table below, adapted from studies on 2-ethynylpyridine dimers, illustrates the kind of spectroscopic shifts that can be predicted computationally.
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |
|---|---|---|---|
| ≡C-H Stretch | ~3300 | ~3215 | -85 |
| C≡C Stretch | ~2120 | ~2112 | -8 |
This table is illustrative and based on data for 2-ethynylpyridine. The actual values for this compound may differ.
Analysis of Non-Covalent Interactions, Including Hydrogen Bonding
Non-covalent interactions play a critical role in the supramolecular chemistry and material properties of molecular compounds. mdpi.com For this compound, several types of non-covalent interactions are anticipated.
Computational studies on 2-ethynylpyridine have shown that it can form various hydrogen-bonded and π-stacked dimers. ruc.dknih.govresearchgate.net The most stable dimer configurations are predicted to be π-stacked, closely followed by dimers formed through intermolecular ≡C-H···N hydrogen bonds. ruc.dknih.gov The predicted red shifts in the ≡C–H stretching wavenumbers upon hydrogen bonding are in the range of 54–120 cm⁻¹. nih.gov
The difluoromethyl group in this compound would likely influence these interactions. While the enhanced acidity of the ethynyl proton would favor stronger hydrogen bonding, the reduced basicity of the pyridine nitrogen would have a contrary effect. Furthermore, the difluoromethyl group itself could participate in weaker C-H···F or C-H···π interactions, adding to the complexity of the intermolecular potential energy surface.
The following table, derived from computational studies on 2-ethynylpyridine, showcases the calculated interaction energies for different dimer configurations.
| Dimer Configuration | Predicted Interaction Energy (kJ/mol) |
|---|---|
| π-stacked (parallel) | -15.3 |
| π-stacked (antiparallel) | -15.1 |
| ≡C-H···N Hydrogen Bonded | -14.5 |
This table presents calculated data for 2-ethynylpyridine dimers and serves as an estimate for the types and strengths of interactions expected for this compound.
Advanced Analytical Methodologies in the Study of 2 Difluoromethyl 5 Ethynylpyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 2-(difluoromethyl)-5-ethynylpyridine, offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are essential for confirming its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the ethynyl (B1212043) proton, and the proton of the difluoromethyl group. The aromatic protons would appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm, with their coupling patterns revealing their substitution pattern on the pyridine ring. The ethynyl proton should present as a singlet at approximately 3.0-3.5 ppm. The proton of the difluoromethyl group is anticipated to be a triplet due to coupling with the two fluorine atoms, appearing further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (120-160 ppm). The two carbons of the ethynyl group are expected to appear in the range of 80-90 ppm. The difluoromethyl carbon would be identifiable by its characteristic triplet splitting pattern resulting from one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the single proton attached to the same carbon. The chemical shift of this signal would be indicative of the electronic environment of the difluoromethyl group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 7.0-9.0 | m | - |
| ¹H | 3.0-3.5 | s | - |
| ¹H | 6.5-7.5 | t | J(H,F) ≈ 50-60 |
| ¹³C | 120-160 | - | - |
| ¹³C | 80-90 | - | - |
| ¹³C | 110-120 | t | J(C,F) ≈ 230-240 |
| ¹⁹F | -110 to -130 | d | J(F,H) ≈ 50-60 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to display several key absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would be observed as a weaker absorption in the range of 2100-2260 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected to produce strong bands in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would be visible at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | Sharp, Medium |
| C≡C Stretch | 2100-2260 | Weak to Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |
| C-F Stretch | 1000-1400 | Strong |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅F₂N), the expected monoisotopic mass is approximately 153.039 Da.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to confirm the elemental composition by providing a highly accurate mass measurement. The predicted exact mass for the protonated molecule [M+H]⁺ is 154.04628 Da.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for both quantification and structural confirmation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would be generated, providing further evidence for the proposed structure. Common fragmentation pathways might include the loss of the ethynyl group or cleavage of the difluoromethyl moiety.
Table 3: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.04628 |
| [M+Na]⁺ | 176.02822 |
| [M-H]⁻ | 152.03172 |
| [M]⁺ | 153.03845 |
Chromatographic Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid to improve peak shape, would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine chromophore absorbs, typically around 260 nm.
Gas Chromatography (GC): Due to its predicted boiling point, GC could also be a viable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. To date, there is no publicly available information indicating that the single-crystal X-ray structure of this compound has been determined. If suitable crystals can be grown, this analysis would offer unambiguous confirmation of its molecular structure and packing in the crystal lattice.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This provides an empirical formula which can be compared with the theoretical composition calculated from the molecular formula. For C₈H₅F₂N, the theoretical elemental composition is approximately:
Carbon (C): 62.76%
Hydrogen (H): 3.29%
Nitrogen (N): 9.15%
Experimental results from elemental analysis that are within ±0.4% of these theoretical values would provide strong evidence for the compound's purity and elemental composition.
Applications of 2 Difluoromethyl 5 Ethynylpyridine in Scientific Research Excluding Clinical/biological Activity
As a Versatile Building Block in Organic Synthesis
The true utility of 2-(difluoromethyl)-5-ethynylpyridine in organic synthesis lies in the distinct reactivity of its constituent parts: the ethynyl (B1212043) group and the difluoromethylated pyridine (B92270) core. This duality allows for its participation in a wide array of chemical transformations.
The terminal alkyne (ethynyl group) is particularly valuable for forming new carbon-carbon bonds. It is an ideal substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. tcu.edu This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct and efficient method to construct more complex molecular frameworks. rsc.orgnih.gov For instance, reacting this compound with a functionalized aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst can generate elaborated bi-aryl type structures. unimi.it Beyond Sonogashira coupling, the ethynyl group is a precursor for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are used to form stable triazole rings. acs.org
Simultaneously, the difluoromethyl (CHF₂) group and the nitrogen atom in the pyridine ring introduce specific electronic properties and potential reaction sites. The CHF₂ group is a well-known bioisostere for hydroxyl or thiol groups and its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring. acs.org This electronic modification is a key strategy in the development of new agrochemicals and pharmaceuticals. acs.org The pyridine nitrogen itself can act as a directing group in certain reactions or be targeted for N-oxide formation, further expanding the synthetic possibilities. tcu.edu
The strategic placement of these functional groups makes this compound a highly valuable and versatile building block for constructing complex target molecules in discovery chemistry campaigns. acs.orgacs.org
Table 1: Synthetic Utility of this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Key Reaction Types | Potential Products |
|---|---|---|
| 5-Ethynyl Group | Sonogashira Coupling | Aryl/Vinyl-substituted Pyridines |
| Click Chemistry (e.g., CuAAC) | Triazole-linked Conjugates | |
| Glaser Coupling | Symmetrical Dipyridyl Butadiynes | |
| Hydration/Hydroamination | Pyridyl Ketones/Enamines | |
| Pyridine Ring | C-H Functionalization | Further Substituted Pyridines |
| N-Oxidation | Pyridine N-Oxides | |
| Quaternization | Pyridinium (B92312) Salts | |
| 2-Difluoromethyl Group | Modulation of Ring Electronics | Enhanced Reactivity/Selectivity |
Integration into Functional Materials
The structural characteristics of this compound make it a promising candidate for incorporation into advanced functional materials. The rigid, aromatic pyridine core and the linear, conjugating ethynyl linker are features often sought in the design of organic electronics, polymers, and sensors.
A key application lies in the synthesis of conjugated polymers. The Sonogashira coupling reaction, mentioned previously, is a powerful tool for polymerization. By reacting this compound with dihaloarenes, researchers can create polymers with alternating pyridyl and aryl units. The inclusion of the difluoromethyl-substituted pyridine can tune the material's electronic properties, such as its band gap, conductivity, and photoluminescence.
Analogous structures, like those containing diethynylthiophene and pyridine rings, have been used to create extended viologens. unimi.it These materials exhibit interesting optical properties, including fluorescence, which makes them suitable for diverse applications in optoelectronics. unimi.it The ethynyl group of this compound provides a straightforward point of attachment for building such conjugated systems. unimi.it Furthermore, its classification as a "Click Chemistry Reagent" underscores its utility in materials science, where this type of reaction is prized for its efficiency and orthogonality, allowing the molecule to be "clicked" onto polymer backbones or surfaces to impart specific functions. acs.org
Table 2: Potential Applications in Functional Materials This is an interactive table. Click on the headers to sort.
| Material Type | Role of this compound | Potential Properties/Applications |
|---|---|---|
| Conjugated Polymers | Monomer unit via Sonogashira polymerization | Organic semiconductors, light-emitting diodes (OLEDs) |
| Fluorescent Probes | Fluorophore component | Chemical sensing, bio-imaging |
| Functionalized Surfaces | Surface modification via "click" reaction | Altered wettability, biocompatibility |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, separation |
Role in Catalyst Design and Ligand Development
In coordination chemistry and catalysis, pyridine and its derivatives are among the most common and versatile ligands. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a wide variety of transition metals. acs.org The utility of this compound in this context is not as a catalyst itself, but as a tunable ligand for metallic catalysts.
The functionalization of a pyridine ligand with electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the coordinated metal center, thereby tuning its catalytic activity and selectivity. acs.org The difluoromethyl group on this molecule is strongly electron-withdrawing. When this compound is used as a ligand, it reduces the electron density at the metal center. This modification can enhance the catalytic activity in certain reactions, such as specific C-H activation or cross-coupling processes. acs.org Research on other functionalized pyridines has shown that such electronic tuning is a powerful strategy for optimizing catalyst performance. tcu.edu
The ethynyl group adds another dimension of functionality. It can be used to anchor the ligand to a solid support, such as a polymer, creating a heterogeneous catalyst that is easily recoverable and reusable. Alternatively, the alkyne can be involved in creating multidentate ligands, where it acts as a rigid spacer to link multiple pyridine units, potentially leading to catalysts with enhanced stability and unique stereochemical control. While direct applications of this specific molecule as a ligand are not yet widely reported, its structure provides a clear blueprint for its potential use in the rational design of new and improved catalysts. tcu.edu
Table 3: Potential Roles in Catalyst and Ligand Design This is an interactive table. Click on the headers to sort.
| Feature | Role in Ligand Design | Effect on Catalyst Performance |
|---|---|---|
| Pyridine Nitrogen | Primary coordination site (Lewis base) | Forms stable metal-ligand complexes |
| Difluoromethyl Group | Electron-withdrawing substituent | Modulates metal's electronic properties; can enhance reactivity |
| Ethynyl Group | Rigid linker for multidentate ligands | Creates defined catalyst geometry; potential for stereocontrol |
| Anchor point for immobilization | Facilitates catalyst recovery and reuse (heterogenization) |
Use in Agrochemical Research (General Concepts, e.g., Nitrification Inhibition)
In agriculture, the efficient use of nitrogen fertilizers is a major challenge, as a significant portion can be lost from the soil through microbial processes like nitrification. Nitrification is the biological oxidation of ammonium (B1175870) to nitrate, which is more prone to leaching and conversion into greenhouse gases. tcu.edu Chemical compounds known as nitrification inhibitors are applied with fertilizers to slow this process, improving nitrogen uptake by crops and reducing environmental impact. tcu.edu
Ethynylpyridine compounds have been identified as effective nitrification inhibitors. tcu.edu For example, 2-ethynylpyridine (B158538) and 3-ethynylpyridine (B57287) have shown advantageous properties compared to other inhibitors. tcu.edu The proposed mechanism involves the inhibition of key enzymes in nitrifying bacteria, such as ammonia (B1221849) monooxygenase.
The compound this compound fits squarely within this class of molecules. It possesses the core ethynylpyridine structure known for nitrification inhibition. tcu.edu Furthermore, the introduction of fluorine-containing groups, such as the difluoromethyl group, is a common and highly effective strategy in modern agrochemical design to enhance efficacy, metabolic stability, and bioavailability. acs.org The combination of the active ethynylpyridine scaffold with the modulating difluoromethyl group makes this compound a compound of high interest for research into new and improved nitrification inhibitors. tcu.eduacs.org Its study could lead to the development of more potent or persistent inhibitors, ultimately contributing to more sustainable agricultural practices.
Table 4: Profile as a Potential Nitrification Inhibitor This is an interactive table. Click on the headers to sort.
| Structural Feature | Relevance to Nitrification Inhibition |
|---|---|
| Ethynylpyridine Core | Recognized active scaffold for inhibiting nitrifying bacteria. tcu.edu |
| Difluoromethyl Group | Standard agrochemical modification to potentially enhance potency and stability. acs.org |
| Overall Structure | Combines an active pharmacophore with a group known to improve agrochemical properties. |
Future Directions and Emerging Research Avenues for 2 Difluoromethyl 5 Ethynylpyridine
The unique combination of a difluoromethyl group and an ethynyl (B1212043) group on a pyridine (B92270) scaffold makes 2-(difluoromethyl)-5-ethynylpyridine a compound of significant interest for future research. Its structural motifs are prevalent in pharmaceuticals and functional materials, suggesting a broad potential for new discoveries. The following sections outline key areas for future investigation, from synthetic methodologies to advanced computational design.
Q & A
Q. Q1. What are the established synthetic routes for 2-(difluoromethyl)-5-ethynylpyridine, and what reaction conditions optimize yield?
The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:
- Difluoromethylation : Late-stage introduction of the difluoromethyl group via reagents like diethylaminosulfur trifluoride (DAST) or analogs, as fluorination reactions require anhydrous conditions and controlled temperatures (20–60°C) to avoid side reactions .
- Ethynylation : Sonogashira coupling of a halogenated pyridine intermediate (e.g., 5-bromo-2-(difluoromethyl)pyridine) with terminal alkynes under palladium catalysis (Pd(PPh₃)₄/CuI) in inert solvents (THF or DMF) .
Optimization : Yield improvements (≥70%) are achieved by maintaining strict stoichiometric ratios (1:1.2 for alkyne:halide) and degassed solvents to prevent oxidative homocoupling .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm the difluoromethyl group (δ ≈ -110 to -120 ppm) and ¹H NMR for ethynyl protons (sharp singlet at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks (calculated for C₈H₆F₂N: 164.0422 g/mol).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsional strain in the pyridine ring .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of the difluoromethyl group in cross-coupling reactions?
The difluoromethyl group (-CF₂H) exhibits dual electronic effects:
- Electron-Withdrawing Inductive Effect : Enhances electrophilicity at the pyridine C-2 position, facilitating nucleophilic substitution or coupling reactions .
- Steric and Stereoelectronic Effects : Fluorine’s small size allows proximity to reactive sites, while C-F bond polarization directs regioselectivity in Pd-catalyzed reactions .
Methodological Note : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regiochemical outcomes .
Q. Q4. How does the ethynyl group influence the compound’s biological activity in medicinal chemistry studies?
The ethynyl moiety (-C≡CH):
- Enhances Binding Affinity : Acts as a rigid spacer, positioning pharmacophores optimally in enzyme pockets (e.g., kinase inhibitors) .
- Enables Click Chemistry : Facilitates bioconjugation via azide-alkyne cycloaddition for targeted drug delivery studies .
Experimental Design : Pair in vitro assays (e.g., IC₅₀ measurements) with molecular docking (AutoDock Vina) to correlate structure-activity relationships .
Q. Q5. What strategies resolve contradictions in solubility data for fluorinated pyridine derivatives?
Discrepancies arise from solvent polarity and fluorine’s hydrophobic effects.
Q. Q6. What computational methods predict the metabolic stability of this compound?
Q. Q7. How do crystallographic studies inform the design of analogs with improved thermal stability?
X-ray data reveal:
- Intermolecular Interactions : C-F⋯H-C hydrogen bonds stabilize crystal packing, reducing thermal degradation .
- Torsional Strain : Substituent positioning (e.g., ethynyl vs. methyl) affects ring planarity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
